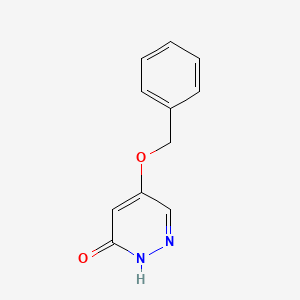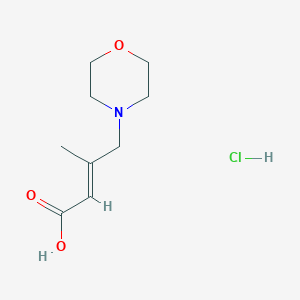
3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride” is a chemical compound with the molecular formula C8H14CLNO3 . It is also known as "(e)-4-morpholinobut-2-enoic acid hydrochloride" . The compound has a molecular weight of 207.66 .
Molecular Structure Analysis
The molecular structure of “3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride” can be represented by the SMILES notation: O=C(O)/C=C/CN1CCOCC1 . This notation describes the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
This compound is a white solid . The compound should be stored at temperatures between 0-8 degrees Celsius .Applications De Recherche Scientifique
Intermediate for Heterocyclic Compounds Synthesis
This compound is an important intermediate for synthesizing biologically active heterocyclic compounds. Its morpholine ring adopts a chair conformation, contributing to the stability of its structure through hydrogen bonding, which is crucial in the synthesis of these compounds (Mazur, Pitucha, & Rzączyńska, 2007).
Synthetic Methodology
The synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride from morpholine demonstrates the compound's role in chemical synthesis, offering a yield of 49.65%. This process showcases the compound's potential in generating targeted products efficiently, characterized by 1H NMR spectrometry (Qiu Fang-li, 2012).
Chemical Reactivity and Derivative Synthesis
Reactions involving this compound under conditions of kinetic or thermodynamic control have been explored for synthesizing novel chromanes. These reactions underline the compound's versatility in chemical transformations, leading to products with distinct stereochemistry without altering the pyran ring configuration (Korotaev, Kutyashev, Barkov, & Sosnovskikh, 2017).
Enamine Chemistry
The compound plays a role in enamine chemistry, evidenced by its use in diastereoselective reactions. These reactions lead to the formation of various structurally and functionally significant derivatives, illustrating the compound's utility in the synthesis of complex organic molecules (Korotaev, Barkov, Slepukhin, Kodess, & Sosnovskikh, 2011).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their potential biological activities. For instance, the synthesis and characterization of specific derivatives underline the compound's relevance in developing new therapeutic agents (Tan Bin, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-8(6-9(11)12)7-10-2-4-13-5-3-10;/h6H,2-5,7H2,1H3,(H,11,12);1H/b8-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYOSPWAOMLAPY-WVLIHFOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)CN1CCOCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/CN1CCOCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

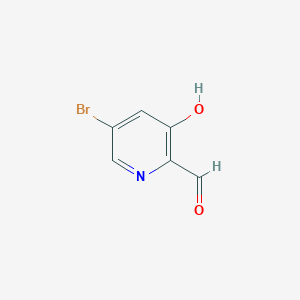
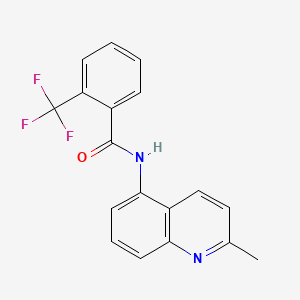
![4-(3-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2843917.png)
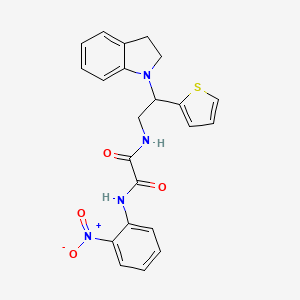
![3-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2843919.png)
![3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one](/img/structure/B2843920.png)
![7-[1-(2,4-Difluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2843921.png)
![2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2843923.png)
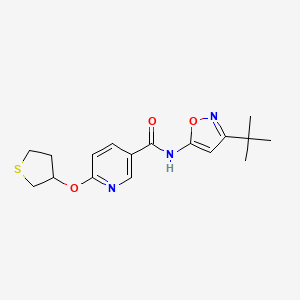
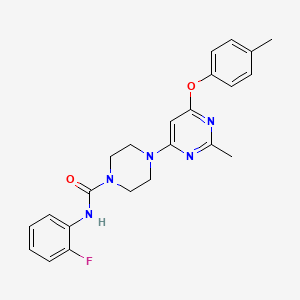
![cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/no-structure.png)
